Ethyl 3-hydroxy-3,5-diphenylpentanoate
Description
Structure
3D Structure
Properties
CAS No. |
49747-98-0 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3,5-diphenylpentanoate |
InChI |
InChI=1S/C19H22O3/c1-2-22-18(20)15-19(21,17-11-7-4-8-12-17)14-13-16-9-5-3-6-10-16/h3-12,21H,2,13-15H2,1H3 |
InChI Key |
ODUDLNSEFRSYKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CCC1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Stereochemical Control and Analysis in Ethyl 3 Hydroxy 3,5 Diphenylpentanoate Synthesis
Mechanistic Studies of Relevant Chemical Transformations
Reaction Pathway Elucidation
Detailed experimental studies elucidating the specific reaction pathways for the synthesis and transformation of Ethyl 3-hydroxy-3,5-diphenylpentanoate are not documented in the scientific literature. General mechanisms for the formation of β-hydroxy esters, such as the Aldol (B89426) and Reformatsky reactions, provide a foundational understanding, but specific investigations into the nuances of these pathways for this compound are absent.
Detailed Investigations of Catalytic Cycles (e.g., inner-sphere vs. outer-sphere mechanisms in transfer hydrogenation)
A thorough search of chemical databases and scholarly articles did not yield any studies that specifically investigate the catalytic cycles involved in the synthesis or reactions of this compound. Consequently, there is no available information distinguishing between inner-sphere and outer-sphere mechanisms in processes such as transfer hydrogenation for this particular compound.
Role of Intermediates in Stereocontrol Pathways
There is no published research that specifically identifies or characterizes the role of intermediates in the stereocontrol pathways for the synthesis of this compound. While the stereochemical outcome of reactions producing β-hydroxy esters is a critical area of research, these studies have not been specifically applied to this compound.
Catalysis Mechanisms (e.g., halogen-bond catalysis, hydrogen bonding interactions in organocatalysis)
Specific examples of halogen-bond catalysis or the detailed role of hydrogen bonding interactions in the organocatalytic synthesis of this compound have not been reported in the scientific literature.
Computational and Theoretical Mechanistic Studies
Computational and theoretical studies provide valuable insights into reaction mechanisms. However, such studies specifically targeting this compound are not available in the current body of scientific literature.
Transition State Analysis (e.g., DFT calculations on reaction pathways)
No peer-reviewed articles or scholarly publications were found that present Density Functional Theory (DFT) calculations or other forms of transition state analysis for the reaction pathways involving the formation or transformation of this compound.
Predictive Models for Regioselectivity and Stereoselectivity
Predictive models that specifically address the regioselectivity and stereoselectivity of reactions to synthesize this compound have not been developed or published.
Advanced Spectroscopic Characterization of Ethyl 3 Hydroxy 3,5 Diphenylpentanoate Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, the precise arrangement of atoms can be established.
The expected ¹H NMR spectrum of Ethyl 3-hydroxy-3,5-diphenylpentanoate in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment in the molecule.
Aromatic Protons: The two phenyl groups would produce complex multiplets in the aromatic region, typically between δ 7.2 and 7.4 ppm. The ten protons on these two rings would likely overlap, creating a broad multiplet.
Ethyl Ester Protons: The ethyl group of the ester functionality would give rise to two signals. A quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) would be expected around δ 4.1 ppm, coupled to the adjacent methyl protons. The methyl protons (-OCH₂CH₃) would appear as a triplet around δ 1.2 ppm.
Methylene Protons (C2 and C4): The two methylene groups at positions 2 and 4 are diastereotopic and would therefore be expected to show complex splitting patterns. The protons at C2, adjacent to the carbonyl group, would likely appear as a doublet of doublets around δ 2.5-2.7 ppm. The protons at C4 would also likely present as a complex multiplet, further complicated by coupling to the proton at C3 and the protons at C5.
Methine Proton (C3): The proton on the carbon bearing the hydroxyl group (C3) would likely appear as a multiplet around δ 5.1 ppm. mdpi.com Its chemical shift and multiplicity would be influenced by coupling to the adjacent methylene protons at C2 and C4.
Hydroxyl Proton: The hydroxyl (-OH) proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent. It might be observed anywhere between δ 2.0 and 5.0 ppm.
The coupling constants (J) between adjacent protons would provide valuable information about the dihedral angles and thus the conformation of the molecule. For instance, the coupling between the C3 proton and the C2/C4 protons would be crucial for determining the relative stereochemistry of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-H | 7.20-7.40 | m | - |
| -CH(OH)- | ~5.1 | m | - |
| -OCH₂ CH₃ | ~4.1 | q | ~7.1 |
| -CH₂ CO- | 2.5-2.7 | dd | - |
| PhCH₂ CH₂- | 2.6-2.8 | m | - |
| PhCH₂CH₂ - | 1.9-2.1 | m | - |
| -OCH₂CH₃ | ~1.2 | t | ~7.1 |
| -OH | variable | br s | - |
This table is predictive and based on data from analogous compounds and general NMR principles.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on data from similar structures, the following chemical shifts can be anticipated for this compound. mdpi.com
Carbonyl Carbon: The ester carbonyl carbon is typically the most deshielded, appearing around δ 172 ppm. mdpi.com
Aromatic Carbons: The carbons of the two phenyl rings would resonate in the range of δ 125-145 ppm. The quaternary carbons (ipso-carbons) would have distinct chemical shifts from the protonated carbons.
Carbons of the Ethyl Ester: The -OCH₂- carbon would be found around δ 61 ppm, and the -CH₃ carbon at approximately δ 14 ppm. mdpi.com
Carbons of the Pentanoate Chain: The carbon bearing the hydroxyl group (C3) would appear around δ 70 ppm. mdpi.com The methylene carbons at C2 and C4 would have signals in the aliphatic region, with the C2 carbon (adjacent to the carbonyl) expected around δ 43 ppm and the C4 carbon further downfield. The C5 carbon, attached to the phenyl group, would be expected in a similar region to other benzylic carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~172 |
| Aromatic C (quaternary) | 140-145 |
| Aromatic CH | 125-129 |
| -C H(OH)- | ~70 |
| -OC H₂CH₃ | ~61 |
| -C H₂CO- | ~43 |
| PhC H₂CH₂- | ~40 |
| PhCH₂C H₂- | ~30 |
| -OCH₂C H₃ | ~14 |
This table is predictive and based on data from analogous compounds and general NMR principles.
While no fluorinated analogs of this compound were found in the search results, the use of ¹⁹F NMR would be a powerful tool for the characterization of such derivatives. Fluorine has a spin of ½ and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, which often simplifies the spectra of complex molecules.
For a hypothetical fluorinated analog, for instance, with a fluorine atom on one of the phenyl rings, the ¹⁹F NMR spectrum would show a signal whose chemical shift would be indicative of its position on the ring (ortho, meta, or para). Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing valuable through-bond connectivity information.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₉H₂₂O₃), the exact mass can be calculated. An HRMS analysis, likely using a technique like Electrospray Ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured mass would be compared to the calculated mass to confirm the elemental composition.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [C₁₉H₂₂O₃ + H]⁺ | 299.1642 |
| [C₁₉H₂₂O₃ + Na]⁺ | 321.1461 |
This table contains calculated values.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be used to identify the compound and deduce its structure.
For this compound, several key fragmentation pathways could be predicted:
Loss of the Ethyl Group: Cleavage of the C-O bond of the ester could lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule via a McLafferty rearrangement if structurally possible, though the latter is less likely for this specific structure.
Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (H₂O) a very common fragmentation pathway, leading to a peak at [M-18]⁺.
Cleavage Alpha to the Hydroxyl Group: The bonds adjacent to the carbon bearing the hydroxyl group are prone to cleavage. This could result in fragments corresponding to the cleavage between C2-C3 or C3-C4.
Benzylic Cleavage: The bond between C4 and C5 is a benzylic bond, and its cleavage would lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) or a tropylium (B1234903) ion, which is a very common and often abundant peak in the mass spectra of compounds containing a benzyl moiety.
Table 4: Predicted Key Fragments in the EI-MS of this compound
| m/z | Possible Fragment Identity |
| 298 | Molecular Ion [M]⁺ |
| 280 | [M - H₂O]⁺ |
| 253 | [M - OCH₂CH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
This table is predictive and based on general fragmentation patterns of similar functional groups.
Infrared (IR) and Other Spectroscopies
Advanced spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds. In the analysis of this compound and its analogs, techniques such as Infrared (IR) spectroscopy and UV-Visible spectrophotometry provide critical information regarding the molecule's functional groups and electronic properties.
IR Spectroscopy for Functional Group Identification (e.g., O-H, C=O stretches)
Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For β-hydroxy esters like this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features: the hydroxyl (-OH) group and the ester carbonyl (C=O) group.
The presence of a hydroxyl group gives rise to a characteristic stretching vibration, typically observed as a broad band in the region of 3200-3600 cm⁻¹. researchgate.net For instance, the IR spectrum of a related β-hydroxy ester, ethyl (S)-3-hydroxybutanoate, shows a significant O-H group absorption band in the 3300-3600 cm⁻¹ range. chegg.com The broadness of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. The exact position and shape of the O-H band can be influenced by factors such as concentration and the presence of other functional groups. For example, pure Ethyl lactate (B86563) exhibits its O-H band at 3433.9 cm⁻¹. researchgate.net
The ester functional group is identified by its strong carbonyl (C=O) stretching absorption. For saturated aliphatic esters, this peak is typically sharp and intense, appearing in the wavenumber region of 1735 to 1750 cm⁻¹. docbrown.infospectroscopyonline.com In ethyl (S)-3-hydroxybutanoate, this ester carbonyl stretch is found between 1730-1750 cm⁻¹. chegg.com The C-O stretching vibrations of the ester group also produce strong, characteristic peaks, generally found in the 1000 to 1300 cm⁻¹ region, often referred to as the "fingerprint region." spectroscopyonline.com Saturated esters typically show two distinct C-O stretches: an asymmetric C-C-O stretch and an O-C-C stretch. spectroscopyonline.com
The table below summarizes the key IR absorption frequencies for the primary functional groups found in β-hydroxy esters.
| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) | Source(s) |
| Hydroxyl (O-H) | Stretching, H-bonded | 3200 - 3600 | researchgate.netchegg.com |
| Carbonyl (C=O) | Stretching (Ester) | 1730 - 1750 | chegg.comdocbrown.infospectroscopyonline.com |
| Carbon-Oxygen (C-O) | Stretching (Ester) | 1000 - 1300 | spectroscopyonline.com |
UV-Visible Spectrophotometry (e.g., for optical absorption spectra)
UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems and aromatic rings. For a compound like this compound, which contains two phenyl rings, UV-Vis spectroscopy is particularly informative.
The phenyl groups in the molecule contain π-electrons that can be excited by UV radiation, leading to characteristic absorption bands. The absorption spectrum is typically presented as a plot of absorbance versus wavelength (λ). The wavelength of maximum absorption is denoted as λmax. Aromatic systems often exhibit multiple absorption bands. For example, a related chromophore, 2-hydroxyacetophenone, shows absorption maxima (λmax) at 248 nm and 325 nm. nih.gov
The solvent used can influence the position and intensity of absorption peaks. For instance, the UV-Vis absorption spectra of certain complex esters dissolved in chloroform (B151607) (CHCl₃) show distinct patterns that aid in their characterization. researchgate.net The optical absorption spectra of a 2-hydroxyphenacyl ester analog in a water/acetonitrile mixture showed λmax values at 210 nm, 254 nm, and 325 nm. nih.gov These values are indicative of the electronic transitions occurring within the molecule's chromophores.
The table below presents representative UV-Vis absorption data for analogous ester-containing compounds, illustrating the typical wavelength ranges for electronic absorptions.
| Compound Type | Solvent | λmax (nm) | Source(s) |
| 2-Hydroxyphenacyl ester | H₂O/CH₃CN | 210, 254, 325 | nih.gov |
| 2-Hydroxyacetophenone | Not Specified | 248, 325 | nih.gov |
| Perylene Esters | CHCl₃ | Varies (complex spectra) | researchgate.net |
Computational Chemistry and Molecular Modeling in Design and Analysis
Synthetic Challenges and Future Research Directions in β Hydroxy γ,γ Diaryl Pentanoate Chemistry
Addressing Limitations in Stereocontrol
The creation of specific stereoisomers of Ethyl 3-hydroxy-3,5-diphenylpentanoate is a primary challenge, demanding high levels of both enantioselectivity and diastereoselectivity. The inherent structural features of this class of molecules, including the two aryl groups at the γ-position, introduce significant steric hindrance that can complicate stereochemical control.
Enhancing Enantioselectivity and Diastereoselectivity in Complex Scaffolds
Achieving high enantioselectivity in the synthesis of β-hydroxy-γ,γ-diaryl pentanoates often relies on asymmetric reactions, such as the aldol (B89426) reaction. The facial selectivity of the enolate addition to the carbonyl group is crucial for establishing the desired stereochemistry at the newly formed chiral centers. However, the bulky diaryl moiety can influence the approach of the reactants, making it difficult to achieve high levels of stereocontrol.
Research in the broader field of aldol reactions has established that the geometry of the enolate (Z or E) plays a significant role in determining the relative stereochemistry (syn or anti) of the product. For complex substrates, achieving a single enolate geometry can be challenging. Furthermore, the choice of chiral auxiliary, catalyst, or reagent is critical in controlling the absolute stereochemistry. For instance, in the synthesis of related β-hydroxy esters, the use of chiral auxiliaries attached to the enolate has proven effective in directing the stereochemical outcome.
A biocatalytic approach has shown promise in the enantioselective reduction of the corresponding β-keto ester, ethyl 3-oxo-5-phenylpentanoate. researchgate.net Screening of various microorganisms has identified stereocomplementary catalysts capable of producing both enantiomers of the target hydroxy ester with excellent enantiomeric excess (up to 99% ee). researchgate.net This method circumvents the challenges of controlling stereocenters during C-C bond formation by introducing chirality through a highly selective reduction step.
| Catalyst/Method | Substrate | Product Configuration | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Whole-cell biocatalysts | Ethyl 3-oxo-5-phenylpentanoate | (R)-Ethyl 3-hydroxy-5-phenylpentanoate | up to 99% | N/A |
| Whole-cell biocatalysts | Ethyl 3-oxo-5-phenylpentanoate | (S)-Ethyl 3-hydroxy-5-phenylpentanoate | up to 99% | N/A |
| Saccharomyces cerevisiae | Ethyl 3,5-dioxo-5-phenylpentanoate | Diastereomers of 3,5-dihydroxy-5-phenylpentanoates | up to 99% | Varies |
Strategies for Overcoming Reversibility in Asymmetric Transformations
The aldol reaction, a key method for constructing the carbon skeleton of β-hydroxy esters, is often reversible. acs.org This reversibility, known as the retro-aldol reaction, can be particularly problematic for sterically hindered products, leading to reduced yields and erosion of stereochemical integrity. mdpi.com The thermodynamic stability of the starting materials versus the product plays a crucial role; if the product is sterically crowded, the equilibrium may favor the starting materials. wikipedia.orgudel.edu
Strategies to overcome this challenge often involve shifting the reaction equilibrium towards the product. This can be achieved through several approaches:
Kinetic vs. Thermodynamic Control: Conducting the reaction under kinetic control (low temperatures, strong non-nucleophilic bases, and short reaction times) can favor the formation of the desired product before the retro-aldol reaction can occur. udel.edureddit.com In contrast, thermodynamic control (higher temperatures, weaker bases, and longer reaction times) may lead to the more stable starting materials if the product is sterically hindered. libretexts.orgopenstax.org
Use of Pre-formed Enolates: The use of pre-formed, well-defined enolates (e.g., lithium or boron enolates) can lead to more controlled and often irreversible reactions. harvard.edu
Trapping of the Product: In some cases, the aldol adduct can be trapped in situ by a subsequent reaction, such as acylation or silylation of the newly formed hydroxyl group, thereby preventing the retro-aldol reaction.
Development of Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. For the synthesis of complex molecules like this compound, this translates to a focus on atom economy, the use of benign solvents, and the development of catalytic processes.
Green Chemistry Approaches (e.g., solvent-free reactions, atom economy)
Solvent-free reactions, often facilitated by techniques like mechanochemistry (ball milling), offer a significant advantage in reducing solvent waste. nih.govchemrxiv.org These methods can also lead to different reactivity and selectivity compared to solution-phase reactions. nih.gov While specific applications to the synthesis of this compound are not yet widely reported, the successful use of solvent-free conditions for the synthesis of other β-hydroxy esters suggests this is a promising area for future research. researchgate.net
Advancements in Biocatalysis for Industrial Scale-Up
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. nih.gov The use of whole-cell biocatalysts or isolated enzymes for the asymmetric reduction of β-keto esters is a well-established method for producing chiral β-hydroxy esters. acgpubs.org
As previously mentioned, the enantioselective reduction of ethyl 3-oxo-5-phenylpentanoate using whole-cell biocatalysts has been successfully demonstrated, achieving high enantiomeric excess. researchgate.net The scalability of such processes is a key consideration for industrial applications. Several factors are crucial for a successful industrial-scale biocatalytic process, including substrate loading, catalyst loading, reaction time, and isolated yield. nih.gov
The following table presents benchmark goals for a typical industrial biocatalytic reduction of a prochiral ketone to a chiral alcohol, illustrating the parameters that need to be optimized for large-scale production. nih.gov
| Parameter | Desired Value | Initial Process | Final Process |
| Substrate Loading (g/L) | >160 | 80 | 160 |
| Reaction Time (h) | <10 | 24 | 8 |
| Catalyst Loading (g/L) | <1 | 9 | 0.9 |
| Isolated Yield (%) | >90 | 85 | 95 |
| Space-Time Yield (g/L/h) | >16 | 3.3 | 20 |
Case studies of industrial-scale biocatalytic reductions of β-keto esters have demonstrated the feasibility of these processes. For example, the synthesis of an intermediate for the drug montelukast (B128269) involved the reduction of 230 kg of a ketone using an engineered ketoreductase (KRED), achieving a 97% yield. academie-sciences.fr Another example is the production of a chiral alcohol intermediate for a γ-secretase inhibitor, where 35 kg of the corresponding ketoester was converted using an alcohol dehydrogenase. academie-sciences.fr These examples highlight the potential of biocatalysis for the large-scale, sustainable production of chiral building blocks like this compound.
Exploration of Novel Chemical Reactivity and Applications
The exploration of the chemical reactivity of this compound and its derivatives can open up new avenues for the synthesis of other valuable molecules. The presence of multiple functional groups—the ester, the hydroxyl group, and the two phenyl rings—provides several handles for further chemical transformations.
For instance, the hydroxyl group can be a site for oxidation, etherification, or esterification. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The phenyl rings can undergo electrophilic aromatic substitution, allowing for the introduction of further functionality.
The broader class of diarylpentanoids, to which this compound belongs, has been shown to possess a range of biological activities, including antioxidant and antiproliferative effects. mdpi.comnih.gov The specific biological profile of this compound and its derivatives remains an area for further investigation. The synthesis of a library of analogs with variations in the substitution pattern on the phenyl rings and modifications of the ester and hydroxyl groups could lead to the discovery of new compounds with interesting pharmacological properties.
Derivatization Strategies for Expanding Molecular Diversity
The structure of this compound offers multiple reactive sites suitable for derivatization, allowing for the systematic modification and diversification of its molecular framework. The primary functional groups available for chemical transformation are the hydroxyl group at the β-position and the ethyl ester moiety.
Modification of the Hydroxyl Group: The tertiary benzylic alcohol is a key site for introducing molecular diversity. Standard derivatization reactions for hydroxyl groups can be employed to generate a library of new compounds with potentially altered physical, chemical, and biological properties. These strategies include:
Esterification: Reaction with a variety of acyl chlorides or carboxylic anhydrides can introduce different ester functionalities.
Etherification: Formation of ethers through reactions like the Williamson ether synthesis can append a wide range of alkyl or aryl groups.
Halogenation: The hydroxyl group can be substituted with halogens, which can then serve as a handle for further cross-coupling reactions to introduce additional complexity.
Transformation of the Ester Group: The ethyl ester provides another point for modification.
Hydrolysis and Amidation: Saponification of the ester to the corresponding carboxylic acid opens up the possibility of forming a wide array of amides through coupling with various amines.
Reduction: The ester can be reduced to a primary alcohol, providing an additional site for derivatization.
Transesterification: Exchanging the ethyl group for other alkyl or aryl groups can fine-tune the compound's properties.
These derivatization strategies are summarized in the interactive table below:
| Functional Group | Derivatization Reaction | Reagents and Conditions | Potential New Functional Group |
| β-Hydroxyl | Esterification | Acyl chlorides, anhydrides in the presence of a base | Ester |
| β-Hydroxyl | Etherification | Alkyl halides with a strong base (Williamson synthesis) | Ether |
| β-Hydroxyl | Halogenation | Thionyl chloride, phosphorus tribromide | Halide |
| Ethyl Ester | Hydrolysis | Aqueous base (e.g., NaOH), followed by acidification | Carboxylic Acid |
| Ethyl Ester | Amidation | Carboxylic acid (from hydrolysis) with an amine and coupling agent | Amide |
| Ethyl Ester | Reduction | Lithium aluminum hydride (LiAlH4) | Primary Alcohol |
| Ethyl Ester | Transesterification | Different alcohol in the presence of an acid or base catalyst | New Ester |
By systematically applying these derivatization techniques, a diverse library of compounds based on the β-hydroxy-γ,γ-diaryl pentanoate scaffold can be generated. This molecular diversity is crucial for exploring the structure-activity relationships in various applications.
Potential Applications in Advanced Materials and as Versatile Pharmaceutical Intermediates
The inherent structural features of β-hydroxy-γ,γ-diaryl pentanoates, particularly the presence of multiple aromatic rings, suggest potential applications in both materials science and medicinal chemistry.
Advanced Materials: Diaryl compounds are known to be key components in various organic electronic materials. nih.govresearchgate.net The two phenyl groups in this compound provide a rigid, π-conjugated system that could be exploited in the design of new organic semiconductors or emitters for Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net The derivatization of the core structure could be used to tune the electronic properties, such as the HOMO/LUMO energy levels, and to influence the solid-state packing, which are critical factors for device performance. For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl rings could modulate the emission color and efficiency of potential OLED devices.
Pharmaceutical Intermediates: The β-hydroxy ester motif is a common structural feature in many biologically active molecules and natural products. nih.govresearchgate.net Compounds containing diaryl moieties have also shown a wide range of pharmacological activities. acs.org The combination of these features in the β-hydroxy-γ,γ-diaryl pentanoate scaffold makes it an attractive building block for the synthesis of novel pharmaceutical compounds. chemistryworld.comtechnologynetworks.comnih.govbeilstein-journals.orgnih.gov The stereochemistry of the hydroxyl group and the adjacent carbon atom can be crucial for biological activity, and the development of stereoselective synthetic methods for these compounds is a significant area of research. chemrxiv.org The derivatization strategies discussed previously could be employed to create libraries of compounds for high-throughput screening to identify new drug candidates.
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 3-hydroxy-3,5-diphenylpentanoate?
Methodological Answer: A common approach involves esterification of the corresponding hydroxy acid. For structurally similar compounds (e.g., methyl esters), refluxing with a base (e.g., potassium hydroxide in ethanol) followed by acidification and purification via solvent extraction is effective. For example, Methyl 3,3-dimethyl-5,5-diphenyl-5-hydroxypentanoate was synthesized via 2.5-hour reflux in 95% ethanol, yielding 91% crystalline product after drying and concentration . Adjustments for ethyl esters may require modified alcohol solvents (e.g., ethanol vs. methanol) and optimized reaction times.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies key functional groups (e.g., hydroxyl stretches at ~3200–3600 cm⁻¹, ester carbonyl at ~1720 cm⁻¹). For example, lactone intermediates show distinct peaks at 5.92 µm (C=O) and 2.71 µm (OH) .
- NMR Spectroscopy : ¹H NMR reveals phenyl proton environments (δ 7.47–7.52 ppm for aromatic protons) and ester/alkyl chain integration. ¹³C NMR confirms carbonyl carbons (~170 ppm) and quaternary carbons. Data interpretation should align with published spectra of diphenyl-substituted esters .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
Methodological Answer: Polar aprotic solvents (e.g., DMSO, chloroform) are suitable for dissolution, as evidenced by solubility protocols for related diphenyl esters . Stability testing should include pH-controlled environments (e.g., acidic/basic hydrolysis) and thermal analysis (TGA/DSC) to assess decomposition thresholds. For example, analogs like 3-hydroxy-3,4-dihydroquinolin-2(1H)-one are stable at room temperature but degrade under prolonged UV exposure .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare IR/NMR data with computational predictions (e.g., DFT-based spectral simulations) or reference databases (NIST Chemistry WebBook) .
- Alternative Techniques : Use mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography for absolute stereochemical assignment.
- Literature Benchmarking : Align observed data with published spectra of structurally similar compounds, such as 3-hydroxy-3,3-diphenylpropanoic acid derivatives . Contradictions may indicate impurities or stereochemical anomalies .
Q. What role do substituents (e.g., phenyl groups) play in the compound’s reactivity and stereochemical outcomes?
Methodological Answer:
- Steric Effects : Bulky phenyl groups at positions 3 and 5 hinder nucleophilic attack, favoring specific regioisomers. For example, 3,5-diphenyl substitution in lactones reduces ring-opening reactivity compared to less substituted analogs .
- Electronic Effects : Electron-withdrawing/donating substituents on phenyl rings alter ester hydrolysis rates. Comparative studies on analogs (e.g., 3-(3,5-dimethylphenyl)phenylacetic acid) show substituent-dependent reaction kinetics .
Q. Which catalytic systems improve yield in asymmetric synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Enantioselective synthesis may employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP). For example, (S)-3-phenylcyclopentanone synthesis uses chiral catalysts to control stereochemistry .
- Enzymatic Methods : Lipases (e.g., Candida antarctica lipase B) can catalyze esterification with high enantiomeric excess, as demonstrated in hydroxy ester syntheses .
Q. How can computational modeling predict the compound’s physicochemical properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solubility parameters (logP) and partition coefficients using software like Gaussian or Schrödinger.
- DFT Calculations : Predict spectroscopic signatures (e.g., NMR chemical shifts) and transition-state energetics for ester hydrolysis. For example, HMGS enzyme-substrate interactions were modeled to infer catalytic mechanisms .
Data Analysis & Interpretation
Q. How should researchers resolve contradictions between experimental and theoretical melting points?
Methodological Answer:
- Purity Assessment : Re-crystallize the compound and repeat DSC analysis. Impurities (e.g., residual solvents) lower observed melting points.
- Literature Comparison : Cross-reference with analogs like 3-hydroxy-3,4-dihydroquinolin-2(1H)-one (mp not reported) or diphenyl lactones (mp 114–117°C) . Discrepancies may indicate polymorphic forms .
Q. What strategies validate the biological activity of this compound in enzymatic assays?
Methodological Answer:
- Enzyme Inhibition Studies : Test against HMGS (3-hydroxy-3-methylglutaryl-CoA synthase), a key enzyme in terpenoid biosynthesis. Use functional complementation assays in yeast, as demonstrated for GbHMGS1 .
- Dose-Response Curves : Quantify IC₅₀ values and compare with known inhibitors (e.g., statins). Ensure assays control for ester hydrolysis artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
